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Introduction

SIS17 is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11), a class IV
HDAC.[1][2][3][4] Unlike other HDACs, HDAC11 exhibits robust defatty-acylase activity, and its
inhibition has shown potential in various therapeutic areas, including cancer and metabolic
disorders.[1][5][6] A key substrate of HDAC11 is the serine hydroxymethyl transferase 2
(SHMT?2).[1] Inhibition of HDAC11 by SIS17 leads to an increase in the fatty acylation of
SHMT2, which in turn modulates type | interferon signaling.[1]

The effective in vivo evaluation of SIS17 in animal models is contingent upon an appropriate
formulation strategy to address its presumed poor aqueous solubility, a common challenge with
small molecule inhibitors. These application notes provide detailed protocols for two distinct
formulation approaches for SIS17 to facilitate preclinical research.

Data Presentation

While specific in vivo pharmacokinetic and pharmacodynamic data for SIS17 are not publicly
available, the following tables summarize its in vitro activity and provide a reference for the
expected in vivo properties based on data from other selective HDAC11 inhibitors.

Table 1: In Vitro Activity of SIS17
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Parameter Value Substrate Used Notes
Myristoyl-H3K9 Potent inhibitor of
HDAC11 IC50 0.83 uM )
peptide HDAC11.[1]
_ Increased potency
Myristoyl-SHMT2 ) ) )
HDAC11 IC50 270 nM ) with physiological
peptide
substrate.[1]
No significant
inhibition of HDAC1, Highly selective for
Selectivity HDAC4, HDACS, Acyl-H3K9 peptides HDAC11 over other

SIRT1, SIRT2, SIRTS3,
and SIRT6 at 100 uM.

HDACSs.[1]

Cellular Activity

Increased fatty
acylation of SHMT2 in
MCF7 cells at
concentrations as low
as 12.5 pM.

Endogenous SHMT2

Demonstrates cell
permeability and
target engagement in

a cellular context.[1]

Table 2: Representative In Vivo Data for Other Selective HDAC11 Inhibitors (for reference)
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Key
Pharmacokinet
Compound Animal Model Formulation Dosing Route ic/lPharmacody
namic
Findings

t1/2 of 9.4 hours
after IV dosing,
moderate
clearance (42
mL/min/kg), and
high volume of
Intravenous (1 distribution.[6] In
Male Balb/c nude - mg/kg) and a xenograft
FT895 ) Not specified )
mice Intraperitoneal (5 mouse model,
mg/kg) the combination
of FT895 and
cordycepin
reduced the size
of malignant
peripheral nerve

sheath tumors.[7]

Good brain
permeability with
brain/plasma
ratios of 2.3 at 30
PB94 Mice Not specified Not specified min anfj _2'2 -at 4
h post-injection.
[8] Ameliorated
neuropathic pain
in a mouse
model.[9][10]

Signaling Pathway

The primary mechanism of action of SIS17 is the inhibition of HDAC11's defatty-acylase
activity, leading to downstream effects on interferon signaling.
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Caption: HDAC11 signaling pathway and the effect of SIS17 inhibition.

Experimental Protocols

The following protocols are based on formulations suggested by commercial suppliers for
poorly soluble compounds and should be optimized for your specific experimental needs.

Formulation Protocol 1: Aqueous-Based Suspension

This formulation is suitable for oral gavage and aims to create a homogenous suspension of
SIS17.

Materials:

e SIS17 powder
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e Dimethyl sulfoxide (DMSO)

e PEG300 (Polyethylene glycol 300)

o Tween-80 (Polysorbate 80)

o Saline (0.9% sodium chloride solution)
 Sterile microcentrifuge tubes

» Vortex mixer

e Sonicator (optional)

Procedure:

e Prepare a stock solution of SIS17 in DMSO. Weigh the required amount of SIS17 and
dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[3] Ensure
complete dissolution, using gentle warming or sonication if necessary.

e Add PEG300. In a sterile microcentrifuge tube, add 400 pL of PEG300 for every 100 pL of
the DMSO stock solution to be used.[3]

e Add the SIS17/DMSO stock solution. Add 100 pL of the SIS17/DMSO stock solution to the
PEG300 and mix thoroughly by vortexing until a clear solution is formed.[3]

o Add Tween-80. Add 50 L of Tween-80 to the mixture and vortex again to ensure
homogeneity.[3]

e Add Saline. Finally, add 450 uL of saline to bring the total volume to 1 mL.[3] Vortex
thoroughly to create a uniform suspension. The final composition will be 10% DMSO, 40%
PEG300, 5% Tween-80, and 45% Saline.

o Administration. Administer the freshly prepared formulation to animals via oral gavage at the
desired dose. The volume of administration should be based on the animal's body weight.

Formulation Protocol 2: Oil-Based Suspension
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This formulation is an alternative for oral administration, particularly for lipophilic compounds.

Materials:

SIS17 powder

Dimethyl sulfoxide (DMSO)

Corn oil

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

e Prepare a stock solution of SIS17 in DMSO. As in the previous protocol, dissolve SIS17 in
DMSO to a suitable concentration (e.g., 20 mg/mL).[3]

e Add Corn Qil. In a sterile microcentrifuge tube, add 900 pL of corn oil for every 100 pL of the
DMSO stock solution.[3]

e Combine and Mix. Add the 100 pL of the SIS17/DMSO stock solution to the corn oil and
vortex thoroughly to create a uniform suspension.[3] The final composition will be 10%
DMSO and 90% Corn Oil.

o Administration. Administer the freshly prepared suspension via oral gavage.

Experimental Workflow

A typical workflow for an in vivo efficacy study using a formulated SIS17 is outlined below.
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Caption: General experimental workflow for in vivo studies of SIS17.

Important Considerations

o Solubility and Stability: The provided formulations are starting points. The solubility and
stability of SIS17 in these vehicles should be confirmed empirically. It is recommended to
prepare fresh formulations for each experiment.

¢ Vehicle Controls: Always include a vehicle-only control group in your animal studies to
account for any effects of the formulation components themselves.

o Dose Range Finding: Conduct a dose-range finding study to determine the maximum
tolerated dose (MTD) and to establish effective dose levels for efficacy studies.

¢ Pharmacokinetics: If resources permit, conduct pharmacokinetic studies to determine the
absorption, distribution, metabolism, and excretion (ADME) profile of SIS17 when
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administered in the chosen formulation. This will provide crucial information for interpreting
efficacy and toxicity data.

o Animal Welfare: All animal experiments should be conducted in accordance with institutional
and national guidelines for the ethical care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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